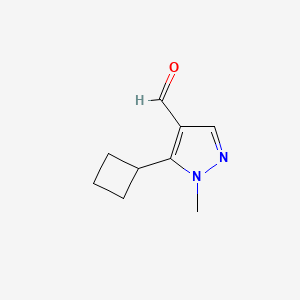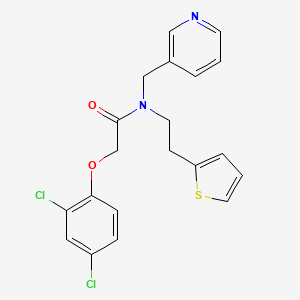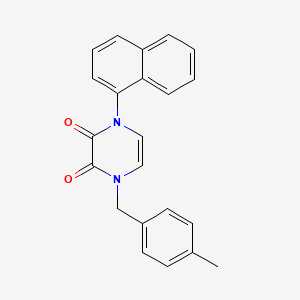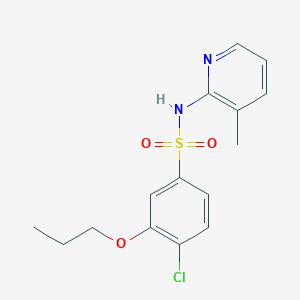![molecular formula C20H28ClFN2O B2372663 2-(1-Adamantyl)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]acetamide;hydrochloride CAS No. 2418659-07-9](/img/structure/B2372663.png)
2-(1-Adamantyl)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]acetamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an amide derivative, which is a class of compounds known for their wide range of applications in fields such as medicine and materials science . The adamantyl component suggests that it may have unique properties due to the bulky, three-dimensional structure of adamantane .
Synthesis Analysis
While specific synthesis methods for this compound are not available, amides can generally be synthesized from carboxylic acids, acyl halides, and acid anhydrides . The adamantyl group can be installed via Friedel–Crafts alkylation .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the adamantyl group, which is a three-dimensional, cage-like structure . The amide group would contribute to the polarity of the molecule .Chemical Reactions Analysis
Amides can undergo a variety of reactions, including hydrolysis under acidic or basic conditions and reduction to amines . The adamantyl group may also participate in reactions, although its reactivity is generally low due to the stability of the adamantane cage structure .Physical and Chemical Properties Analysis
Amides generally have high boiling points and melting points due to the polarity of the amide group and the ability to form hydrogen bonds . The adamantyl group may influence these properties by increasing the molecular weight and steric bulk of the compound .Applications De Recherche Scientifique
Antiviral and Antimicrobial Activity
- N-(1-Adamantyl)acetamide and its derivatives, such as 2-(1-Adamantyl)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]acetamide;hydrochloride, are starting compounds in the synthesis of biologically active aminoadamantanes. These compounds have demonstrated antimicrobial and antiviral activity, particularly in the treatment and prophylactics of influenza, herpes, and pneumonia (R. Khusnutdinov et al., 2011).
Synthesis and Pharmaceutical Applications
- The compound is involved in the synthesis of amantadine hydrochloride, a drug used for influenza A infections and early symptoms of Parkinson’s disease. Improved synthesis methods for amantadine hydrochloride, starting from compounds like N-(1-adamantyl)acetamide, have been reported, highlighting the significance of such adamantyl derivatives in pharmaceutical manufacturing (D. Vu et al., 2017).
Anticancer Activity
- Some novel sulfonamide derivatives of adamantane, which include structures similar to this compound, have shown cytotoxic activity against cancer cell lines, such as breast cancer (MDA-MB-231) and colon cancer (HT-29) (M. Ghorab et al., 2015).
Neurological Applications
- Derivatives of adamantane, including compounds structurally related to this compound, have been explored for their potential in treating neurological conditions, such as Parkinson’s disease, due to their pharmacological properties (C. Speirs & D. Chatfield, 1974).
Cholinesterase Inhibition
- Adamantyl-based compounds, including variants of the mentioned compound, have been studied for their cholinesterase inhibitory activities. This is significant in treatments for conditions like type 2 diabetes and for their antiviral capabilities (Huey Chong Kwong et al., 2017).
Chemical Synthesis and Material Science
- Adamantyl-based compounds are also significant in chemical synthesis and material science. For instance, they are used in the synthesis of electroactive aromatic polyamides and polyimides, showcasing their versatility beyond biological applications (S. Hsiao et al., 2009).
Mécanisme D'action
Propriétés
IUPAC Name |
2-(1-adamantyl)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O.ClH/c21-18-6-13(11-22)1-2-17(18)12-23-19(24)10-20-7-14-3-15(8-20)5-16(4-14)9-20;/h1-2,6,14-16H,3-5,7-12,22H2,(H,23,24);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVLKVSJZZTOHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NCC4=C(C=C(C=C4)CN)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-ethyl 3-(4-chlorophenyl)-5-(3-(3,4-dimethoxyphenyl)acrylamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2372589.png)
![4-(4-Cyclohexylphenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B2372591.png)

![(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine](/img/structure/B2372593.png)
![6-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid](/img/structure/B2372594.png)

![Ethyl 4-[[(Z)-2-cyano-3-(4-phenoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2372597.png)
![3-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2372600.png)
![N-(2-cyclohex-1-en-1-ylethyl)-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2372602.png)

